

physical and chemical properties of 3-(pyridin-3-yl)prop-2-enamide

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

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An In-depth Technical Guide to 3-(pyridin-3-yl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3-(pyridin-3-yl)prop-2-enamide**. The information is curated for researchers in chemistry and drug development, with a focus on experimental data and methodologies.

Chemical Identity and Physical Properties

3-(pyridin-3-yl)prop-2-enamide, also known as 3-(3-pyridyl)acrylamide, is a heterocyclic compound with the molecular formula $C_8H_8N_2O$. Its structure consists of a pyridine ring linked through a prop-2-enamide group.

Table 1: Physical and Chemical Properties of 3-(pyridin-3-yl)prop-2-enamide



Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	PubChem CID 5916876[1]
Molecular Weight	148.16 g/mol	PubChem CID 5916876[1]
IUPAC Name	3-(pyridin-3-yl)prop-2-enamide	PubChem CID 5916876[1]
CAS Number	55314-16-4	PubChem CID 5916876[1]
Physical Form	Expected to be a solid at room temperature.	Inferred from related compounds
Melting Point	Not experimentally determined. The related isomer, N-(pyridin-3-yl)prop-2-enamide, has a melting point of 119-122 °C.[2]	Inferred
Solubility	Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3][4][5]	Inferred from acrylamide properties
Predicted XLogP3	0.4	PubChem CID 5916876[1]

Spectroscopic Data (Predicted)

While experimental spectra for **3-(pyridin-3-yl)prop-2-enamide** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-(pyridin-3-yl)prop-2-enamide



Technique	Expected Peaks and Features
¹H NMR	Signals corresponding to the vinyl protons (doublets, in the range of 6.0-8.0 ppm), protons on the pyridine ring (in the aromatic region, 7.0-9.0 ppm), and the amide protons (a broad singlet).[6][7]
¹³ C NMR	Resonances for the carbonyl carbon (around 165-170 ppm), vinyl carbons, and carbons of the pyridine ring.[7][8]
FT-IR (KBr)	Characteristic absorption bands for N-H stretching of the amide (around 3100-3400 cm ⁻¹), C=O stretching of the amide I band (around 1650-1680 cm ⁻¹), N-H bending of the amide II band (around 1550-1640 cm ⁻¹), and C=C stretching of the vinyl group and pyridine ring.[9][10][11][12][13]
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 148.16, with fragmentation patterns corresponding to the loss of the amide group and cleavage of the vinyl linker.[6][14]

Experimental Protocols

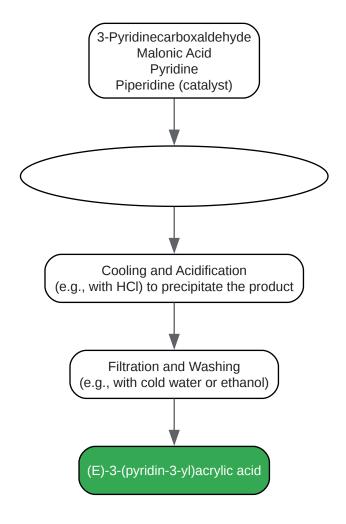
A plausible synthetic route for **3-(pyridin-3-yl)prop-2-enamide** involves a two-step process: the Knoevenagel condensation to form the acrylic acid precursor, followed by amidation.

Synthesis of (E)-3-(pyridin-3-yl)acrylic acid

This procedure is adapted from established methods for similar compounds.

Workflow for the Synthesis of (E)-3-(pyridin-3-yl)acrylic acid





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Caption: Synthetic workflow for the preparation of the acrylic acid intermediate.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3pyridinecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine as the solvent.
- Catalysis: Add a catalytic amount of piperidine to the mixture.
- Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

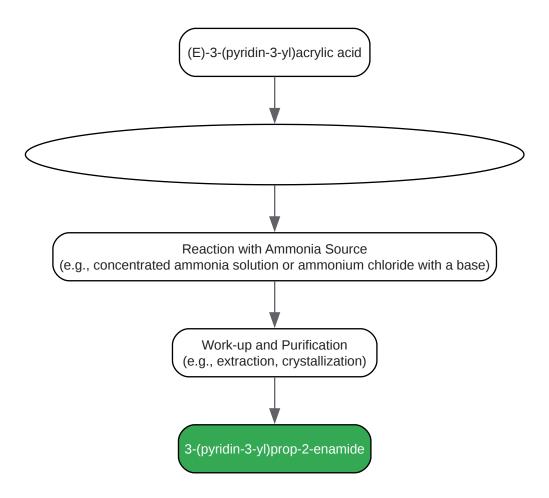


- Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid (HCI) with stirring until the product precipitates.
- Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The expected melting point of the product is approximately 232-235 °C (with decomposition).

Amidation of (E)-3-(pyridin-3-yl)acrylic acid

This protocol outlines a general method for converting the carboxylic acid to the primary amide.

Workflow for the Amidation of (E)-3-(pyridin-3-yl)acrylic acid



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Caption: General workflow for the conversion of the acrylic acid to the final amide product.

Detailed Protocol (using Thionyl Chloride):



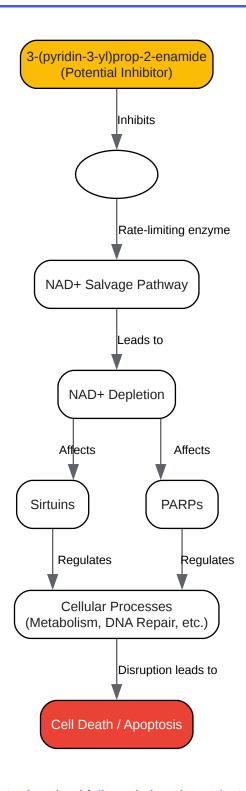
- Activation: Suspend (E)-3-(pyridin-3-yl)acrylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
- Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
- Amination: Dissolve the resulting acyl chloride in an anhydrous aprotic solvent (e.g., DCM)
 and add it dropwise to a cooled (0 °C), stirred, concentrated aqueous solution of ammonia.
- Work-up: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
 Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of **3-(pyridin-3-yl)prop-2-enamide** have not been extensively studied, derivatives with a similar chemical scaffold have shown potent inhibitory activity against Nicotinamide phosphoribosyltransferase (NAMPT).[15][16] NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy homeostasis.[17][18][19][20][21] Inhibition of NAMPT can lead to NAD+ depletion, affecting various cellular processes and making it a target for cancer therapy.[15][16][22][23][24][25]

Logical Relationship of NAMPT Inhibition





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Caption: Potential mechanism of action via NAMPT inhibition.

The inhibition of NAMPT by compounds structurally related to **3-(pyridin-3-yl)prop-2-enamide** suggests that this molecule could be a valuable starting point for the development of novel



therapeutics targeting cellular metabolism. Further research is warranted to experimentally validate its biological activity and elucidate its precise mechanism of action.

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